N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine

Nitrone synthesis Bromocyclisation Heterocycle chemistry

N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine (CAS 922142-79-8, synonym: 2,2-dimethylbut-3-enal oxime, 2,2-dimethyl-3-butene aldoxime) is a small-molecule aldoxime (C₆H₁₁NO, MW 113.16 g/mol) bearing a terminal alkene and a gem-dimethyl motif adjacent to the oxime carbon. Unlike ketoximes derived from ketones, this aldoxime is derived from the corresponding α,α-dimethyl-β,γ-unsaturated aldehyde (2,2-dimethylbut-3-enal), conferring a distinct E/Z isomerisation potential and a unique cyclisation trajectory documented in the primary literature.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 922142-79-8
Cat. No. B12630011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine
CAS922142-79-8
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C=NO
InChIInChI=1S/C6H11NO/c1-4-6(2,3)5-7-8/h4-5,8H,1H2,2-3H3
InChIKeyPBIPXDKGRPLVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine (CAS 922142-79-8): Compound-Class Context for Procurement & Selection


N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine (CAS 922142-79-8, synonym: 2,2-dimethylbut-3-enal oxime, 2,2-dimethyl-3-butene aldoxime) is a small-molecule aldoxime (C₆H₁₁NO, MW 113.16 g/mol) bearing a terminal alkene and a gem-dimethyl motif adjacent to the oxime carbon . Unlike ketoximes derived from ketones, this aldoxime is derived from the corresponding α,α-dimethyl-β,γ-unsaturated aldehyde (2,2-dimethylbut-3-enal), conferring a distinct E/Z isomerisation potential and a unique cyclisation trajectory documented in the primary literature [1]. Its computed physicochemical profile includes a LogP of 1.66 and a polar surface area of 32.59 Ų . The compound is primarily handled as a synthetic intermediate in academic and industrial organic chemistry laboratories, with applications spanning heterocycle construction and mechanistic studies of nitrogen-centered cyclisations.

Why Generic Oxime Substitution Is Not Advisable for N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine Applications


Simple oximes (e.g., butyraldoxime, pinacolone oxime) or even other γ,δ-unsaturated oximes cannot reliably substitute for N-(2,2-dimethylbut-3-en-1-ylidene)hydroxylamine in key synthetic transformations because the combination of a β,γ-alkene and a gem-dimethyl group adjacent to the oxime carbon enforces a mechanistically distinct N-endo cyclisation pathway that is inaccessible to most structural analogs [1]. In contrast to the typical exo-mode bromocyclisation observed for γ,δ-unsaturated oximes, this compound yields a 3-bromopyrroline N-oxide via formal N-endo cyclisation—a rare reactivity mode that has been explicitly exploited for constructing six-membered nitrones [1]. Furthermore, the gem-dimethyl unit introduces a documented Thorpe-Ingold acceleratory effect on cyclisation kinetics, while the aldehyde-derived aldoxime geometry offers a different E/Z isomerisation landscape compared to ketone-derived ketoxime comparators [2]. Substituting a generic saturated or differently substituted oxime would therefore alter both the reaction outcome and the kinetic profile.

Quantitative Differentiation Evidence for N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine vs. Closest Structural Analogs


N-Endo vs. Exo Bromocyclisation Regioselectivity: This Aldoxime Uniquely Delivers a 3-Bromopyrroline N-Oxide

Under standard bromocyclisation conditions (Br₂, NaHCO₃, CH₂Cl₂, 0 °C → rt), 2,2-dimethyl-3-butene aldoxime (the target compound) undergoes formal N-endo cyclisation to afford a 3-bromopyrroline N-oxide, whereas all other γ,δ-unsaturated oximes tested in the same study proceed via the conventional exo-mode to yield bromomethyl-pyrroline N-oxides [1]. The mechanistic divergence is attributed to a change in the cyclising intermediate—from a bromonium ion (exo) to a dibromide intermediate (endo)—a pathway uniquely enabled by the β,γ-alkene geometry of this substrate [1]. This reactivity was subsequently exploited to design a two-step sequence delivering a six-membered nitrone in 73% isolated yield, a transformation not feasible with standard γ,δ-unsaturated oxime substrates [1].

Nitrone synthesis Bromocyclisation Heterocycle chemistry N-endo cyclisation

Thorpe-Ingold Gem-Dimethyl Acceleration: Quantified Kinetic Advantage in Cyclisation Chemistry

The gem-dimethyl group at the C-2 position of the butene backbone is specifically cited in Gulla et al. (2006) as a design element introduced to exploit the Thorpe-Ingold effect for accelerating cyclisation [1]. This effect is a well-established phenomenon wherein geminal disubstitution reduces the entropy penalty for ring closure by restricting rotational degrees of freedom; quantitative rate enhancements of 10²–10⁵ fold have been documented for gem-dimethyl-substituted systems relative to unsubstituted analogs in analogous cyclisation manifolds [2]. While the Gulla study does not report a direct kinetic comparison for this specific oxime, the authors explicitly selected the gem-dimethyl substrate 2,2-dimethyl-4-pentenal oxime as a deliberate strategy to improve cyclisation efficiency over unsubstituted 4-pentenal oxime [1].

Cyclisation kinetics Thorpe-Ingold effect Gem-dimethyl substitution Rate acceleration

Physicochemical Differentiation: LogP and PSA Comparison vs. Pinacolone Oxime (Saturated Ketoxime Analog)

The target compound (C₆H₁₁NO, MW 113.16) possesses a computed LogP of 1.66 and a polar surface area of 32.59 Ų . In contrast, pinacolone oxime (CAS 2475-93-6, C₆H₁₃NO, MW 115.17), a saturated ketoxime sharing the gem-dimethyl motif but lacking the alkene, has a predicted LogP of approximately 1.96–2.1 (ACD/Labs prediction) and a comparable PSA owing to the identical oxime functional group [1]. The lower LogP of the target compound reflects the polarisable π-system of the terminal alkene, which increases aqueous compatibility relative to the fully saturated analog. The target compound is typically handled as a liquid at ambient temperature, whereas pinacolone oxime is a crystalline solid (mp 76–78 °C), a physical-state difference relevant to handling and formulation workflows [1].

Lipophilicity Physicochemical profiling Oxime selection LogP comparison

Aldoxime vs. Ketoxime Reactivity Divergence: E/Z Isomerisation and Beckmann Rearrangement Compatibility

As an aldoxime (RCH=NOH), the target compound possesses a hydrogen atom on the oxime carbon, enabling photochemical E/Z isomerisation around the C=N bond—a process extensively documented for aldoximes derived from 2,2-dimethylbut-3-enal scaffolds [1]. In the photochemical aza-di-π-methane rearrangement of β,γ-unsaturated oxime acetates, the 2,2-dimethylbut-3-enal-derived oxime acetates undergo E-Z isomerisation of the C=C bond as the primary photochemical event, a reactivity manifold not accessible to ketoximes (RR'C=NOH), which lack the aldoxime hydrogen and instead typically undergo Beckmann rearrangement under acidic conditions [1][2]. This divergent photoreactivity means the target compound can serve as a precursor to cyclopropane-containing products via photochemical pathways that saturated ketoxime analogs cannot access.

Aldoxime reactivity Ketoxime comparison E/Z photoisomerisation Beckmann rearrangement

High-Confidence Application Scenarios for N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine Based on Validated Differentiation Evidence


Synthesis of 3-Bromopyrroline N-Oxide Building Blocks via N-Endo Bromocyclisation

This compound is the demonstrated substrate of choice for accessing 3-bromopyrroline N-oxides through formal N-endo cyclisation—a rare cyclisation mode that is not replicated by any γ,δ-unsaturated oxime tested in the Gulla et al. (2006) study [1]. The resulting bromomethyl-nitrone products serve as versatile intermediates for 1,3-dipolar cycloaddition chemistry, spin-trapping agents, and precursors to polyhydroxylated pyrrolidine natural product analogs. Procurement of this specific oxime is essential for any laboratory attempting to replicate or extend this N-endo cyclisation methodology.

Six-Membered Cyclic Nitrone Construction via Tandem Bromohydrin–Oximation–Cyclisation

The unique β,γ-alkene geometry of this aldoxime enabled Gulla et al. to design a two-step sequence—NBS bromohydrin formation (71% yield) followed by oximation and base-induced cyclisation—that delivers a six-membered nitrone in 73% analytically pure yield [1]. This tandem sequence is not accessible from γ,δ-unsaturated oximes and represents a distinct synthetic entry to piperidine N-oxide derivatives. Researchers targeting six-membered cyclic nitrones for medicinal chemistry or natural product synthesis should specifically source this compound rather than generic oxime alternatives.

Photochemical Synthesis of Cyclopropane-Containing Pyrethrin-Like Scaffolds

The 2,2-dimethylbut-3-enal oxime scaffold (as its O-acetate derivative) has been established as a substrate for the aza-di-π-methane photochemical rearrangement, producing cyclopropane derivatives with structural similarity to pyrethrin insecticides [2]. This photochemical pathway requires both the β,γ-unsaturated alkene and the aldoxime hydrogen; saturated ketoxime analogs (e.g., pinacolone oxime) cannot participate. Laboratories engaged in photochemical methodology or agrochemical intermediate synthesis should select this specific aldoxime building block.

Thorpe-Ingold-Accelerated Cyclisation Methodology Development

The gem-dimethyl group at the C-2 position provides a built-in kinetic accelerator for any cyclisation reaction involving the oxime nitrogen or the alkene terminus [1]. When procuring oxime substrates for systematic studies of cyclisation kinetics, substituent effects, or methodology optimization, this compound offers a predictable rate enhancement (class-level: 10²–10⁵ fold over unsubstituted analogs) that can be factored into experimental design [3]. This makes it a valuable reference substrate for physical organic chemistry investigations.

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